2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol
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Overview
Description
2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula C21H20O3S It is characterized by the presence of a sulfonyl group attached to a 3-methylphenyl ring, along with a diphenyl-1-ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 3-methylbenzenesulfonyl chloride with diphenylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting enzymes or modulating signaling pathways. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its effects at the cellular and molecular levels.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share a similar sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
(4-Nitrophenyl)sulfonyltryptophan: Another sulfonamide compound with potential biological activities.
Uniqueness
2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a sulfonyl group with a diphenyl-1-ethanol moiety sets it apart from other sulfonyl-containing compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3-methylphenyl)sulfonyl-1,1-diphenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3S/c1-17-9-8-14-20(15-17)25(23,24)16-21(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,22H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMXBZRETCVFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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